

The "RC363" Enigma: A Comparative Guide to Three Investigational Therapies in Disease Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RC363**

Cat. No.: **B3025820**

[Get Quote](#)

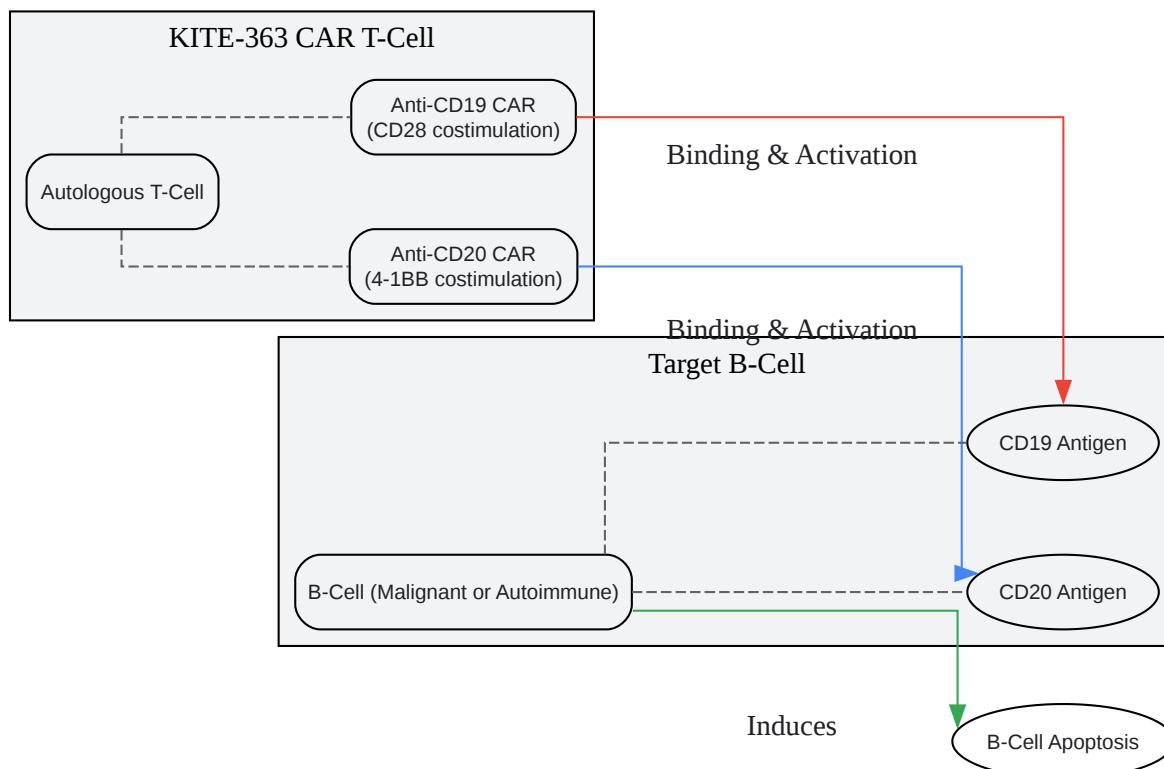
In the fast-paced world of biopharmaceutical research, the quest for novel therapeutics often involves a lexicon of alphanumeric drug candidates. A query for "**RC363**" leads not to a single agent, but to a compelling intersection of similarly named investigational therapies, each with the potential to redefine the standard of care in their respective fields. This guide provides an objective comparison of three such agents—KITE-363, IBI363, and ION363 (ulefnersen)—against the current standard of care in relevant disease models, supported by available experimental data.

KITE-363: A Dual-Targeting CAR T-Cell Therapy for Autoimmune Diseases and B-Cell Malignancies

KITE-363 is an autologous chimeric antigen receptor (CAR) T-cell therapy engineered to target two B-cell specific antigens: CD19 and CD20. This dual-targeting approach is designed to overcome antigen escape, a common mechanism of relapse after single-antigen targeted therapies.

Mechanism of Action

KITE-363 utilizes a bicistronic vector to express two distinct CARs on the patient's own T-cells. The anti-CD19 CAR incorporates a CD28 costimulatory domain, while the anti-CD20 CAR includes a 4-1BB costimulatory domain. This design aims to provide a robust and persistent anti-B-cell response.



[Click to download full resolution via product page](#)

KITE-363 dual-targeting mechanism of action.

Comparison with Standard of Care in Refractory Autoimmune Diseases

The standard of care for refractory autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis involves a combination of glucocorticoids and immunosuppressive drugs.^{[1][2][3][4][5][6][7][8][9]} These treatments can have significant side effects and may not be effective for all patients.

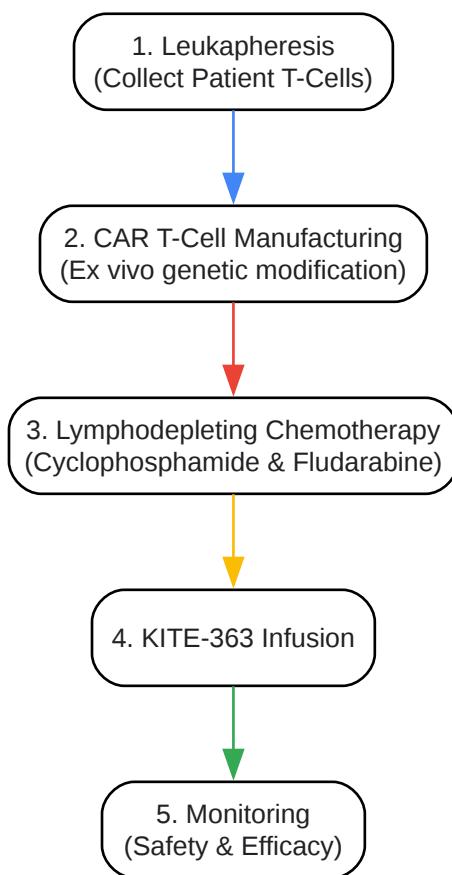
Table 1: KITE-363 vs. Standard of Care in Refractory Autoimmune Diseases

Feature	KITE-363	Standard of Care
Therapeutic Agent	Autologous anti-CD19/CD20 CAR T-cells	Glucocorticoids (e.g., prednisone), Immunosuppressants (e.g., mycophenolate mofetil, cyclophosphamide, azathioprine), Biologics (e.g., belimumab, rituximab)
Mechanism	Targeted depletion of CD19/CD20-expressing B-cells	Broad immunosuppression
Administration	Single infusion following lymphodepleting chemotherapy	Chronic daily or intermittent administration
Efficacy Data	Phase 1 clinical trials are ongoing (NCT07038447). Early data in other B-cell-mediated conditions show high response rates.	Variable, with a significant portion of patients experiencing refractory disease.
Limitations	Potential for cytokine release syndrome (CRS) and neurotoxicity. Requires specialized manufacturing and treatment centers.	Significant long-term side effects, including organ damage, infections, and metabolic complications.

Experimental Protocol: KITE-363 in Refractory Autoimmune Diseases (Based on NCT07038447)

- Patient Screening and Leukapheresis: Patients with refractory autoimmune diseases meeting specific eligibility criteria undergo leukapheresis to collect their T-cells.
- CAR T-Cell Manufacturing: The patient's T-cells are genetically modified ex vivo to express the anti-CD19 and anti-CD20 CARs.

- Lymphodepleting Chemotherapy: Patients receive a course of cyclophosphamide and fludarabine to deplete existing lymphocytes and create a favorable environment for the infused CAR T-cells.
- KITE-363 Infusion: The manufactured KITE-363 cells are infused back into the patient.
- Monitoring: Patients are closely monitored for safety (including CRS and neurotoxicity) and efficacy.



[Click to download full resolution via product page](#)

Experimental workflow for KITE-363 therapy.

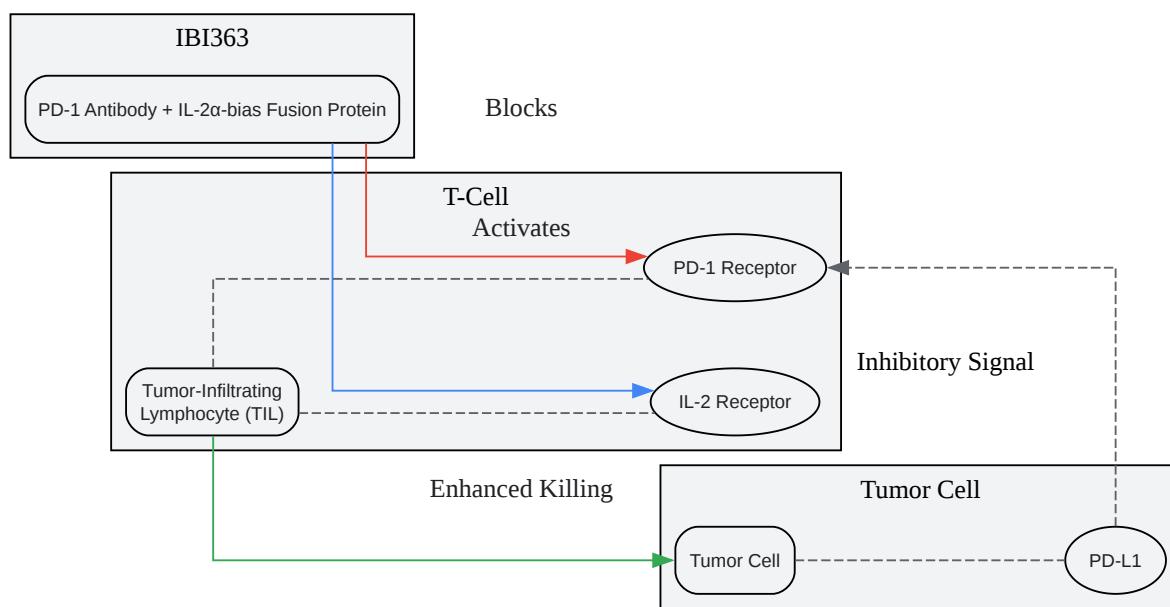
IBI363: A First-in-Class PD-1/IL-2 α Bispecific Antibody for Advanced Solid Malignancies

IBI363 is an investigational bispecific antibody fusion protein that simultaneously targets programmed cell death protein 1 (PD-1) and a modified form of interleukin-2 (IL-2). This novel

approach aims to enhance anti-tumor immunity, particularly in "cold" tumors that are resistant to conventional immunotherapy.

Mechanism of Action

The anti-PD-1 component of IBI363 blocks the inhibitory PD-1/PD-L1 pathway, thereby releasing the brakes on the immune system. The IL-2 component is engineered to have a bias towards the IL-2 receptor alpha chain (IL-2R α), which is highly expressed on activated T-cells, leading to their preferential expansion and activation within the tumor microenvironment while minimizing systemic toxicity.



[Click to download full resolution via product page](#)

IBI363 dual mechanism of action.

Comparison with Standard of Care in Advanced Melanoma and Non-Small Cell Lung Cancer (NSCLC)

The standard of care for advanced melanoma and NSCLC often includes immune checkpoint inhibitors like pembrolizumab or chemotherapy such as docetaxel for second-line treatment. [10][11][12][13][14][15][16][17][18]

Table 2: IBI363 vs. Standard of Care in Advanced Melanoma (IO-Naïve)

Feature	IBI363	Pembrolizumab (Standard of Care)
Therapeutic Agent	PD-1/IL-2 α bispecific antibody fusion protein	Anti-PD-1 monoclonal antibody
Mechanism	PD-1 blockade + targeted IL-2 activation of T-cells	PD-1 blockade
Administration	Intravenous infusion	Intravenous infusion
Efficacy Data	Phase 1/2 trials (NCT05460767, NCT06081920) in 26 IO-naïve patients with acral or mucosal melanoma showed an ORR of 61.5% and a DCR of 84.6%. [19][20] A head-to-head Phase 2 trial against pembrolizumab is ongoing.[21][22][23]	Long-term data from KEYNOTE-006 shows a 10-year overall survival rate of 34.0%. [24]
Limitations	Potential for immune-related adverse events and cytokine-mediated toxicities.	Immune-related adverse events. A subset of patients do not respond.

Table 3: IBI363 vs. Standard of Care in Second-Line NSCLC

Feature	IBI363	Docetaxel (Standard of Care)
Therapeutic Agent	PD-1/IL-2 α bispecific antibody fusion protein	Taxane-based chemotherapy
Mechanism	PD-1 blockade + targeted IL-2 activation of T-cells	Inhibition of microtubule disassembly, leading to cell cycle arrest
Administration	Intravenous infusion	Intravenous infusion
Efficacy Data	Phase 1 data in previously treated NSCLC showed promising efficacy.	Provides a modest survival benefit over best supportive care.
Limitations	Potential for immune-related adverse events and cytokine-mediated toxicities.	Significant toxicities including neutropenia and fluid retention.

Experimental Protocol: IBI363 in Advanced Solid Malignancies (General Outline)

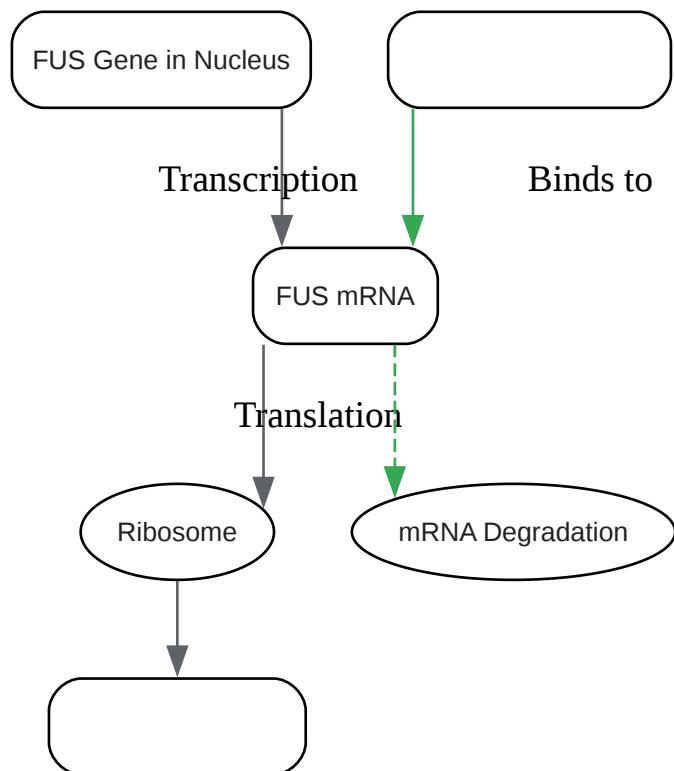
- Patient Selection: Patients with advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies are enrolled.
- Dose Escalation/Expansion: The trial typically begins with a dose-escalation phase to determine the maximum tolerated dose, followed by a dose-expansion phase in specific tumor cohorts.
- IBI363 Administration: IBI363 is administered as an intravenous infusion at specified intervals (e.g., every 2 or 3 weeks).
- Tumor Assessment: Tumor responses are evaluated periodically using imaging techniques (e.g., CT or MRI) according to RECIST criteria.
- Safety Monitoring: Patients are monitored for adverse events, with a focus on immune-related and cytokine-mediated toxicities.

ION363 (Ulefnersen): An Antisense Oligonucleotide for a Rare Form of ALS

ION363, also known as ulefnersen, is an antisense oligonucleotide (ASO) specifically designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS). FUS-ALS is a rare and often aggressive form of the disease.[25][26][27][28]

Mechanism of Action

Ulefnersen is a synthetic strand of nucleic acid that binds to the messenger RNA (mRNA) produced from the FUS gene. This binding leads to the degradation of the FUS mRNA, thereby reducing the production of the toxic FUS protein.[29]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Lupus nephritis - Diagnosis and treatment - Mayo Clinic mayoclinic.org
- 3. New Treatment Guidelines for Lupus Nephritis Shift Focus to Continuous Therapy | Lupus Foundation of America lupus.org
- 4. Lupus Nephritis - StatPearls - NCBI Bookshelf ncbi.nlm.nih.gov
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. 2025 ACR Guideline for the Treatment of SLE | RheumNow rheumnow.com
- 7. ard.bmj.com [ard.bmj.com]
- 8. providers.bluekc.com [providers.bluekc.com]
- 9. medcentral.com [medcentral.com]
- 10. Challenging the standard of care in advanced melanoma: focus on pembrolizumab - PMC pmc.ncbi.nlm.nih.gov
- 11. Pembrolizumab for the treatment of advanced melanoma - PMC pmc.ncbi.nlm.nih.gov
- 12. onclive.com [onclive.com]
- 13. Docetaxel: a review of its use in non-small cell lung cancer - PubMed pubmed.ncbi.nlm.nih.gov
- 14. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC pmc.ncbi.nlm.nih.gov
- 15. Immunotherapy for Metastatic Melanoma - Pembrolizumab, Keytruda - MRA curemelanoma.org
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Docetaxel Monotherapy as Second-Line Treatment for Pretreated Advanced Non-Small Cell Lung Cancer Patients - PMC pmc.ncbi.nlm.nih.gov
- 18. BioNTech lung cancer candidate cuts death risk 54% | BNTX Stock News stocktitan.net
- 19. Head-to-Head Against Pembrolizumab: Innovent Announces First Patient Dosed in the First Pivotal Study of IBI363 (PD-1/IL-2 α -bias Bispecific Antibody Fusion Protein) in Melanoma prnewswire.com
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. A Study of IBI363 in Subjects With Advanced Melanoma clin.larvol.com

- 22. ASCO 2025 Oral Presentation: Innovent Biologics Announces Updated Data of IBI363 (First-in-class PD-1/IL-2 α -bias Bispecific Antibody Fusion Protein) from Phase 1 and 2 Clinical Studies on Immunotherapy-treated Advanced Malignant Melanoma [prnewswire.com]
- 23. oncozine.com [oncozine.com]
- 24. merck.com [merck.com]
- 25. FUS gene mutation in amyotrophic lateral sclerosis: a new case report and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Amyotrophic lateral sclerosis caused by FUS mutations: advances with broad implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. neurology.org [neurology.org]
- 28. ALS Study Reveals FUS as Key Player, Promising Therapeutic Target [houstonmethodist.org]
- 29. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The "RC363" Enigma: A Comparative Guide to Three Investigational Therapies in Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025820#rc363-vs-standard-of-care-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com